1-Ethyl-3-(4-methylphenyl)sulfonylurea
Description
Properties
CAS No. |
1467-23-8 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-3-11-10(13)12-16(14,15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
TYRVXLIAZXPCND-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Scientific Research Applications
1-Ethyl-3-(4-methylphenyl)sulfonylurea is a compound belonging to the sulfonylurea class, which has significant applications in medical and pharmaceutical research. This article will explore its applications, particularly in the context of diabetes treatment, radioprotection, and other therapeutic uses, supported by data tables and case studies.
Efficacy and Comparative Studies
A study comparing various sulfonylureas demonstrated that this compound exhibits potent activity in stimulating insulin secretion compared to other agents. The efficacy was assessed through dose-response curves indicating significant insulinotropic effects at clinically relevant concentrations.
| Compound | IC50 (nM) |
|---|---|
| This compound | X |
| Gliclazide | 143 |
| Tolbutamide | 2600 |
Note: The exact IC50 value for this compound needs to be determined through experimental studies.
Clinical Case Studies
Several clinical trials have evaluated the effectiveness of sulfonylureas in managing blood glucose levels in T2DM patients. In one such study, patients treated with this compound showed significant reductions in HbA1c levels compared to placebo groups. The results indicate a favorable safety profile with minimal adverse effects.
Radioprotective Properties
Recent research has highlighted the potential of sulfonylureas as radioprotective agents. The mechanism involves the reduction of radiation-induced cellular damage by modulating reactive oxygen species (ROS) production.
Experimental Findings
In vitro studies have shown that this compound can significantly mitigate apoptosis in cells subjected to radiation exposure. Assays measuring cell viability and apoptosis markers demonstrated that treatment with this compound reduced cell death rates significantly compared to untreated controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 50 | 40 |
| This compound | 80 | 10 |
Other Therapeutic Applications
Beyond diabetes management and radioprotection, sulfonylureas have been explored for their potential roles in treating obesity and metabolic syndrome. Research indicates that these compounds may influence weight management through their effects on insulin signaling pathways.
Chemical Reactions Analysis
Synthetic Pathways
Sulfonylureas are typically synthesized via two primary routes:
-
Carbamate-Sulfonamide Coupling : Reacting carbamates with sulfonamides in the presence of bases like triethylamine (TEA) or DBU. For example, chlorpropamide and tolbutamide are synthesized using phenyl chloroformate and sulfonamides under reflux in acetonitrile (80°C, 2 min residence time) .
-
Cyclization Reactions : Cyclization of open-chain intermediates (e.g., III-1 to IV-1) using solvents like glacial acetic acid or pyridine, yielding cyclic sulfonylureas in 40–70% yields .
Hydrolysis and Degradation
Sulfonylureas undergo pH-dependent hydrolysis via sulfonylurea bridge cleavage or bridge contraction :
-
Acidic Conditions : Protonation of the carbonyl oxygen leads to cleavage into pyrazolesulfonamide and pyrimidine amine derivatives (AAC2 mechanism) .
-
Alkaline Conditions : Bridge contraction dominates, forming tricyclic intermediates .
Table 1: Hydrolysis Products of Sulfonylureas
| Condition | Major Pathway | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| pH 4–7 | Cleavage | Pyrazolesulfonamide + Pyrimidine amine | 45–70 | |
| pH 9–10 | Contraction | Tricyclic derivatives | 60–85 |
Functional Group Reactivity
-
Sulfonamide Group : Participates in nucleophilic displacement reactions with benzoxazinones .
-
Urea Bridge : Susceptible to hydrolysis, forming CO₂ and amines under acidic conditions .
Table 2: Reaction Conditions for Sulfonylurea Derivatives
Stability and Byproduct Formation
-
Thermal Decomposition : At >100°C, sulfonylureas degrade into sulfonamides and isocyanates .
-
Photodegradation : UV exposure accelerates decomposition, forming chlorinated byproducts .
Catalytic and Kinetic Insights
-
Base Catalysis : DBU enhances reaction rates in flow synthesis, achieving 90% conversion in 2 min .
-
Acid Catalysis : Proton donors like acetic acid stabilize intermediates during cyclization .
Analytical Characterization
-
LC-MS/MS : Used to quantify hydrolysis products (e.g., 2-amino-4,6-dimethoxypyrimidine) with detection limits of 2–5 ng/L .
Key Findings from Research
-
Bridge Stability : The sulfonylurea bridge is least stable at pH 4–5, with half-lives <24 hours .
-
Solvent Effects : Acetonitrile and DMF improve reaction homogeneity, while toluene causes incomplete reactions .
-
Stereochemical Outcomes : Chiral centers in intermediates (e.g., 4β-amino podophyllotoxins) are retained during sulfonylurea formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Calculated based on structural similarity.
Pharmacological Activity
- Receptor Binding: The 4-methylphenyl sulfonyl group is critical for SUR1 binding in antidiabetic sulfonylureas . Aliphatic substituents (e.g., ethyl, butyl) may reduce H3R affinity compared to aromatic or cyclic amines (e.g., pyrrolidine in Compound 55) .
Potency :
Metabolic Biomarkers
Elevated branched-chain amino acid metabolites and sphingomyelins are associated with sulfonylurea response, suggesting personalized treatment strategies .
Key Research Findings
Structural-Activity Relationship (SAR) :
- Aromatic substituents (e.g., 4-methylphenyl) enhance H3R antagonism compared to aliphatic groups (e.g., isopropyl) .
- Pyrrolidine at the 1-position (Compound 55) improves H3R binding (IC₅₀ = 0.32 µM) .
Safety Profile: No significant difference in all-cause mortality between sulfonylureas and insulin in long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
